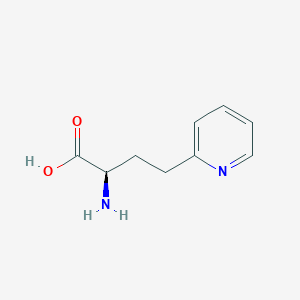
(R)-2-Amino-4-pyridin-2-YL-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-4-pyridin-2-YL-butyric acid is a chiral γ-amino acid that has garnered significant interest due to its potential applications in various fields such as pharmaceuticals, peptide chemistry, and biological research. This compound is particularly valued for its role as a building block in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-pyridin-2-YL-butyric acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the reaction, ensuring the production of the desired enantiomer. For instance, the Arndt-Eistert synthesis is a widely used method for the preparation of β-amino acids, which involves the reaction of activated carboxylic acids with diazomethane followed by a Wolff rearrangement .
Industrial Production Methods
Industrial production of ®-2-Amino-4-pyridin-2-YL-butyric acid often employs enzymatic methods due to their high specificity and efficiency. Enzymes such as engineered glutamate dehydrogenase from Escherichia coli have been used to convert levulinic acid into ®-4-aminopentanoic acid with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-pyridin-2-YL-butyric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Commonly used to convert carbonyl groups to alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-2-Amino-4-pyridin-2-YL-butyric acid can yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
®-2-Amino-4-pyridin-2-YL-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptidomimetics.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-pyridin-2-YL-butyric acid involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system by modulating neurotransmitter levels and receptor activity. The compound’s effects are mediated through its binding to receptors and enzymes involved in neurotransmitter synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share structural similarities and exhibit biological activities such as antitrypanosomal and antiplasmodial effects.
Pyridine derivatives: Known for their antimicrobial properties and used in various pharmaceutical applications.
Uniqueness
®-2-Amino-4-pyridin-2-YL-butyric acid is unique due to its chiral nature and specific biological activities. Its ability to act as a building block for peptidomimetics and its potential therapeutic applications in neurodegenerative diseases set it apart from other similar compounds.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2R)-2-amino-4-pyridin-2-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(12)13)5-4-7-3-1-2-6-11-7/h1-3,6,8H,4-5,10H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
SJRUMPBLRJLYRM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)CC[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=NC(=C1)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


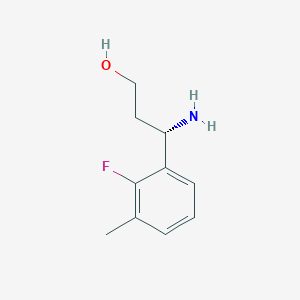
![1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13312557.png)
![9-Thia-1-azaspiro[5.5]undecane](/img/structure/B13312562.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile](/img/structure/B13312564.png)
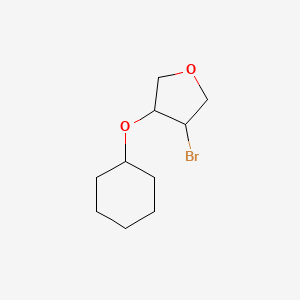
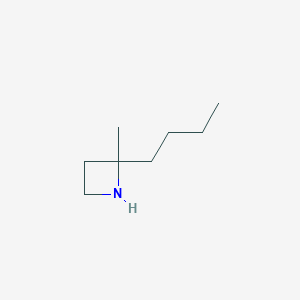
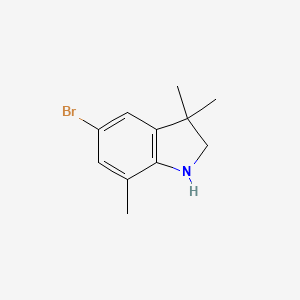

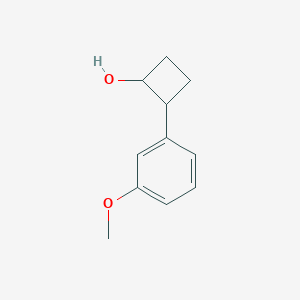

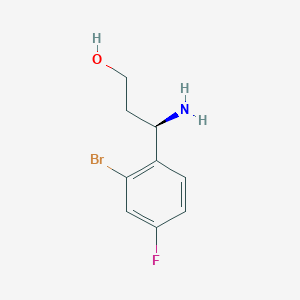
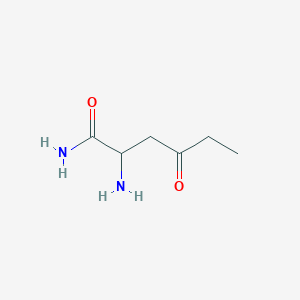
![2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13312619.png)

